molecular formula C6H7NO3S B074421 4-Hydroxybenzenesulfonamide CAS No. 1576-43-8

4-Hydroxybenzenesulfonamide

Cat. No. B074421
CAS RN: 1576-43-8
M. Wt: 173.19 g/mol
InChI Key: DIRCLGLKRZLKHG-UHFFFAOYSA-N
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Description

4-Hydroxybenzenesulfonamide, also known as this compound, is a white crystalline solid that is used as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is a sulfonamide derivative of benzene and is an important building block for many synthetic organic compounds. It is also used for the synthesis of heterocyclic compounds, such as the quinoline and isoquinoline classes. This compound is also used as a reagent in the synthesis of other compounds, such as nitrobenzene and other aromatic compounds.

Scientific Research Applications

  • Decomposition Study : Bonner and Ko (1992) investigated the decomposition of N-hydroxybenzenesulfonamide in alkaline solutions, which is relevant for understanding its chemical behavior and potential applications in creating other compounds (Bonner & Ko, 1992).

  • Mode of Action of Sulfanilamide : Bliss and Long (1937) examined the role of 4-Hydroxybenzenesulfonamide derivatives in the treatment of infections, highlighting its significance in medical research (Bliss & Long, 1937).

  • Synthesis of Hypoglycemic Agents : Suzue and Irikura (1968) synthesized derivatives of 2-Hydroxybenzenesulfonamides, indicating its use in the development of new therapeutic compounds (Suzue & Irikura, 1968).

  • Drug Allergy Mechanism Study : Yamamoto et al. (1973) explored the role of this compound in drug allergies, contributing to understanding adverse drug reactions (Yamamoto et al., 1973).

  • Synthesis of N-aryl-hydroxybenzenesulfonamide : Jun-ju (2004) worked on synthesizing derivatives of N-aryl-o-hydroxybenzenesulfonamide, suggesting its importance in chemical synthesis (Shen Jun-ju, 2004).

  • Antimicrobial Activity Study : Vanparia et al. (2010) synthesized and tested the antimicrobial activity of novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide derivatives, indicating its potential in antimicrobial treatments (Vanparia et al., 2010).

  • Liquid Chromatography Application : Ressler and Knapp (1985) reported the chromatographic behavior of oxidized sulfanilamide derivatives like 4-Hydroxylaminobenzenesulfonamide, relevant in analytical chemistry (Ressler & Knapp, 1985).

  • Spectroscopic Investigation : Mahmood et al. (2016) conducted a combined experimental and quantum chemical approach to study sulfonamide derivatives, including N-(4-hydroxyphenethyl)-4-methylbenzenesulfonamide, for electronic properties analysis (Mahmood et al., 2016).

  • Catalytic Application : Işci et al. (2014) used 4-tert-Butylbenzenesulfonamide, a related compound, as a substituent in iron phthalocyanine for potential oxidation catalysts, indicating the chemical's role in catalysis (Işci et al., 2014).

Safety and Hazards

4-Hydroxybenzenesulfonamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on further understanding the binding profile of secondary sulfonamides, including 4-Hydroxybenzenesulfonamide, as a function of pH . This could help in estimating the intrinsic binding constants and performing structure-thermodynamics analysis .

properties

IUPAC Name

4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRCLGLKRZLKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061797
Record name Benzenesulfonamide, 4-hydroxy-
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Molecular Weight

173.19 g/mol
Source PubChem
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CAS RN

1576-43-8
Record name 4-Hydroxybenzenesulfonamide
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Record name p-Hydroxybenzenesulfonamide
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Record name 4-Hydroxybenzenesulfonamide
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Record name Benzenesulfonamide, 4-hydroxy-
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Record name p-hydroxybenzenesulphonamide
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Record name P-HYDROXYBENZENESULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Hydroxybenzenesulfonamide in color-forming technologies?

A: this compound plays a crucial role as a color developer in pressure-sensitive recording materials. Research indicates its incorporation into color-forming sheets, specifically within the color-forming layer alongside a semi-synthetic solid acid. This specific type of acid is derived from acid-treated clay minerals with a laminar structure, where the silica content ranges from 82% to 96.5% by dry weight []. This composition highlights the compound's ability to interact with specific acidic environments to generate color, making it relevant for applications like carbonless copy paper and thermal printing.

Q2: How is this compound used in the synthesis of complex organic dyes?

A: The synthesis of "Acid Alizarin Violet N" derivatives relies on this compound as a key precursor. One method involves a multi-step process starting with the chlorosulfonation of 2-nitroanisole. This leads to the formation of 4-methoxy-3-nitrobenzenesulfonyl chloride, which then undergoes a reaction with N-butyl(3-phenylpropyl) amine to produce a specific benzenesulfonamide derivative []. Further modifications of this derivative, including hydrolysis, reduction, diazotization, and finally, coupling with 2-naphthol, result in the formation of complex azo dyes like N-Butyl-N-(3-phenylpropyl)-4-hydroxy-3-(2-hydroxy-1-naphthyl) azobenzenesulfonamide []. This highlights the compound's versatility as a building block for synthesizing complex molecules with potential applications in various fields, including textiles and inks.

Q3: Is there evidence of this compound interacting with biological systems?

A: Yes, research has explored the interaction of this compound with Human Carbonic Anhydrase II (HCA II), a zinc-containing metalloenzyme found in various tissues []. While the specific details of this interaction are not elaborated upon in the provided abstract, the formation of a complex between HCA II and this compound suggests its potential as an enzyme inhibitor. This finding opens avenues for investigating its potential therapeutic applications, particularly in conditions where HCA II activity is dysregulated.

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